molecular formula C16H17N3O2 B2486395 4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine CAS No. 2034580-26-0

4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine

Cat. No.: B2486395
CAS No.: 2034580-26-0
M. Wt: 283.331
InChI Key: MZIRLLWSBHHPHZ-UHFFFAOYSA-N
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Description

4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine is a chemical compound with the molecular formula C16H17N3O2 and a molecular weight of 283.3251 . This compound features a pyrimidine ring substituted with a benzoylpiperidine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine typically involves the coupling of a pyrimidine derivative with a benzoylpiperidine derivative. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine can be compared with other similar compounds, such as:

In comparison, this compound is unique due to its specific substitution pattern and the presence of both pyrimidine and benzoylpiperidine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

phenyl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(13-5-2-1-3-6-13)19-10-4-7-14(11-19)21-15-8-9-17-12-18-15/h1-3,5-6,8-9,12,14H,4,7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIRLLWSBHHPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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